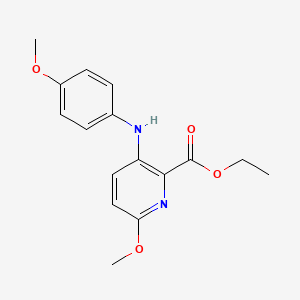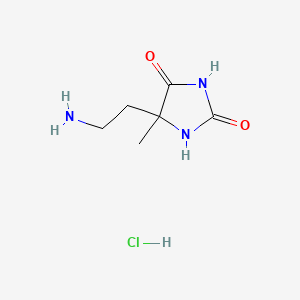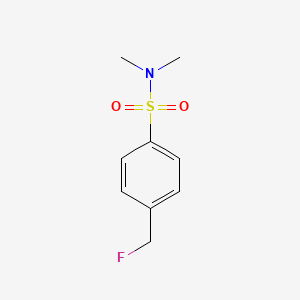
4-(Fluoromethyl)-N,N-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Fluoromethyl)-N,N-dimethylbenzene-1-sulfonamide is an organic compound that features a fluoromethyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of fluoroiodomethane as a fluoromethylating agent under visible light-mediated radical conditions . The reaction is facilitated by tris(trimethylsilyl)silane, which acts as both a hydrogen- and halogen atom transfer reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluoromethylation processes using similar radical mechanisms. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, the incorporation of automated systems for reagent addition and reaction monitoring can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Fluoromethyl)-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: The fluoromethyl group can be involved in radical reactions, especially under light-mediated conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfonic acids or other oxidized forms.
Wissenschaftliche Forschungsanwendungen
4-(Fluoromethyl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine-containing structure.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 4-(Fluoromethyl)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets through its fluoromethyl and sulfonamide groups. The fluorine atom can influence the compound’s lipophilicity, stability, and bioavailability, making it a valuable component in drug design. The sulfonamide group can interact with specific enzymes or receptors, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)benzene-1-sulfonamide
- 4-(Chloromethyl)benzene-1-sulfonamide
- 4-(Bromomethyl)benzene-1-sulfonamide
Uniqueness
4-(Fluoromethyl)-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its non-fluorinated counterparts. This makes it particularly valuable in applications where these properties are desired, such as in pharmaceuticals and advanced materials.
Eigenschaften
| 88584-49-0 | |
Molekularformel |
C9H12FNO2S |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
4-(fluoromethyl)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
OLUAQTWZKGVMKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



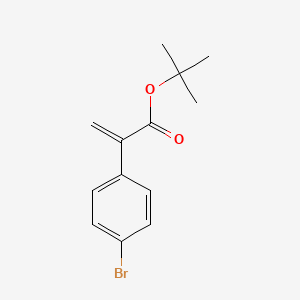
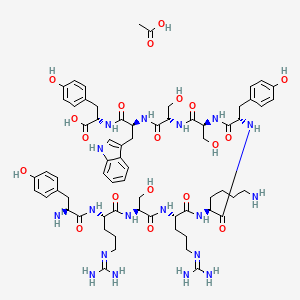

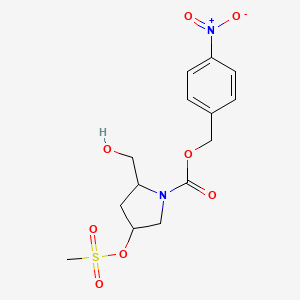

![Tert-butyl4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13647987.png)
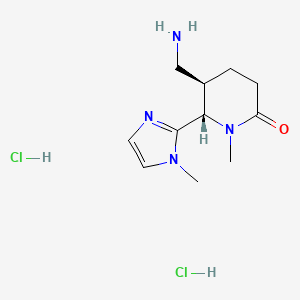


![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
